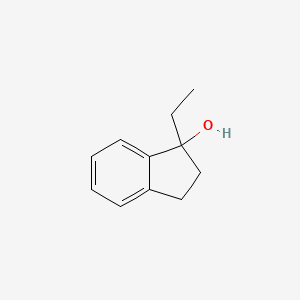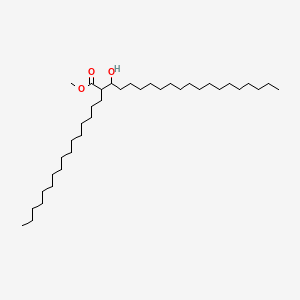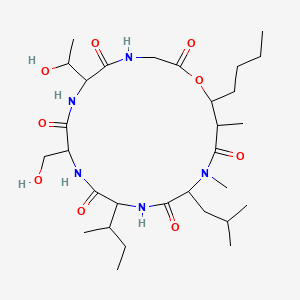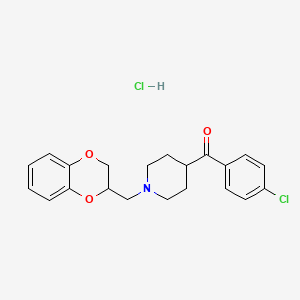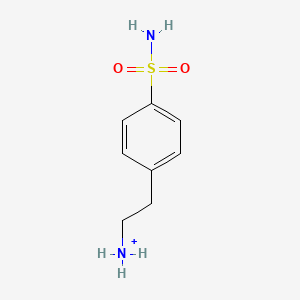
4-(2-氨基乙基)苯磺酰胺盐酸盐
描述
4-(2-Aminoethyl)benzenesulfonamide hydrochloride, also known as AEBSF, is an irreversible serine protease inhibitor . It has been shown to inhibit trypsin, chymotrypsin, plasmin kallikrein, and thrombin .
Molecular Structure Analysis
The molecular formula of 4-(2-Aminoethyl)benzenesulfonamide hydrochloride is C8H12N2O2S . The molecular weight is 200.26 .Chemical Reactions Analysis
As a serine protease inhibitor, AEBSF has been shown to inhibit several enzymes including trypsin, chymotrypsin, plasmin kallikrein, and thrombin . It can also inhibit acetylcholinesterase (AChE) .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point of 150-152 °C . Its solubility in DMSO and methanol is slight . The compound has a density of 1.2581 (rough estimate), a refractive index of 1.5690 (estimate), and a logP of -3.1 at 19.8℃ .科学研究应用
Protease Inhibition
This compound is used as a protease inhibitor in plasma samples to prevent degradation of certain peptides such as acylated ghrelin (AG). It’s also used to inhibit snake venom serine proteinases (SVSPs), which can affect fibrinogen-clotting activity .
Pharmaceutical Testing
It serves as a reference standard in pharmaceutical testing to ensure accurate results during drug development and quality control processes .
Biochemical Research
In biochemical research, this compound is utilized in various assays and experiments due to its inhibitory properties, which are essential for studying enzyme functions and interactions .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 4-(2-Aminoethyl)benzenesulfonamide hydrochloride, also known as AEBSF, is serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .
Mode of Action
AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues in these enzymes, thereby preventing them from catalyzing their respective reactions . This modification can also affect other off-target residues such as tyrosine, lysine, histidine, and the protein N-terminal amino group .
Biochemical Pathways
By inhibiting serine proteases, AEBSF can affect multiple biochemical pathways. For instance, it can impact the coagulation cascade by inhibiting thrombin, a serine protease that plays a key role in blood clotting . Similarly, it can influence the fibrinolytic pathway by inhibiting plasmin, a serine protease involved in breaking down blood clots .
Pharmacokinetics
Its water solubility suggests that it could be readily absorbed and distributed in the body . The stability of AEBSF is better at low pH values .
Result of Action
The inhibition of serine proteases by AEBSF can lead to various molecular and cellular effects. For example, it can prevent the degradation of proteins during their purification and protection processes in biochemical research and laboratories . This helps maintain the integrity and stability of the proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AEBSF. For instance, its inhibitory activity can be maintained for up to six months at 4°C, but its stability decreases in solutions with a pH higher than 7.0 . Therefore, the pH and temperature of the environment can significantly affect the effectiveness of AEBSF .
属性
IUPAC Name |
4-(2-aminoethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-1-3-8(4-2-7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAERAFZPWNQKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6325-22-0 | |
| Record name | NSC29832 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



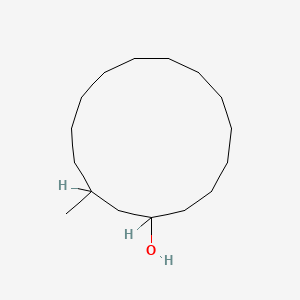
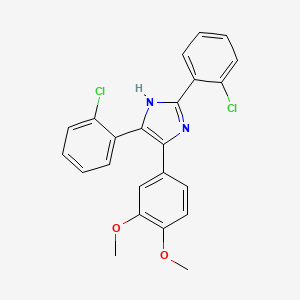
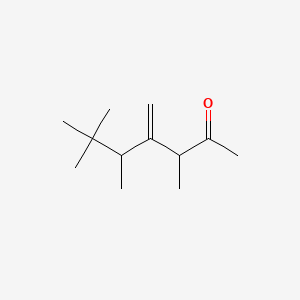
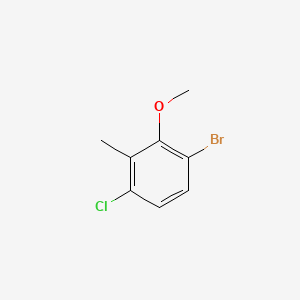
![4-[(4-Nitrophenyl)azo]-O-toluidine](/img/structure/B1622556.png)
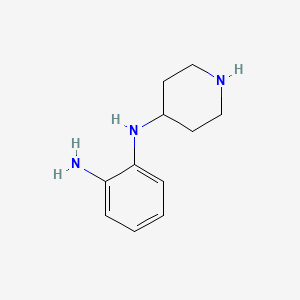

![2-(Acetamido)-4-[(2-hydroxyethyl)sulphonyl]benzoic acid](/img/structure/B1622560.png)
